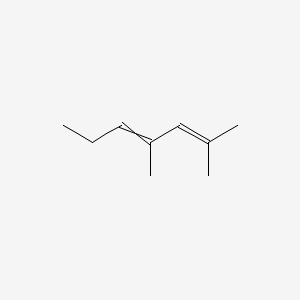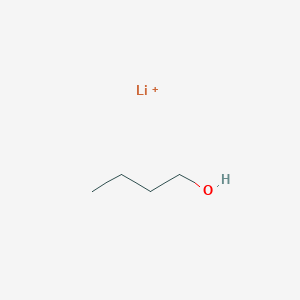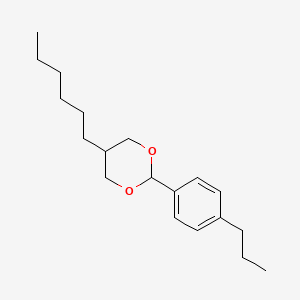
Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide is a chemical compound that belongs to the class of thiophenium salts. These compounds are known for their unique structural features and potential applications in various fields of science and industry. The compound is characterized by the presence of a thiophenium ring, which is a sulfur-containing heterocycle, and a bromide ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide typically involves the reaction of tetrahydrothiophene with p-phenylphenacyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophenium ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophenium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiophenium ring can interact with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecule, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, bromide can be compared with other similar compounds, such as:
- Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, chloride
- Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, iodide
- Thiophenium, tetrahydro-1-(p-phenylphenacyl)-, hydroxide
These compounds share a similar thiophenium core structure but differ in the nature of the anion
Eigenschaften
CAS-Nummer |
73909-07-6 |
|---|---|
Molekularformel |
C18H19BrOS |
Molekulargewicht |
363.3 g/mol |
IUPAC-Name |
1-(4-phenylphenyl)-2-(thiolan-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C18H19OS.BrH/c19-18(14-20-12-4-5-13-20)17-10-8-16(9-11-17)15-6-2-1-3-7-15;/h1-3,6-11H,4-5,12-14H2;1H/q+1;/p-1 |
InChI-Schlüssel |
ZDSIFRHBMJYDHZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC[S+](C1)CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)
![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
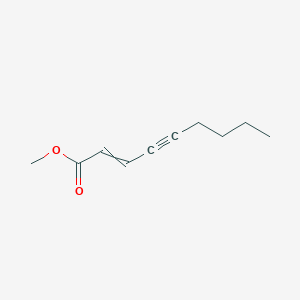
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
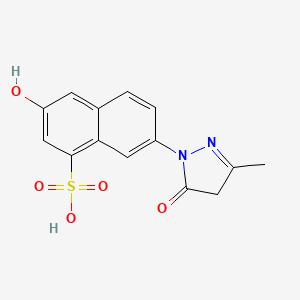
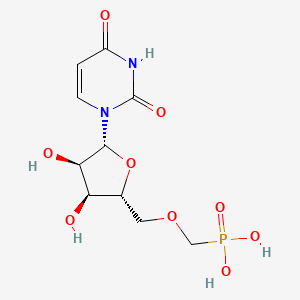
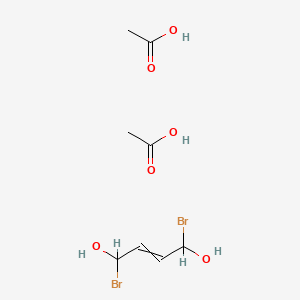
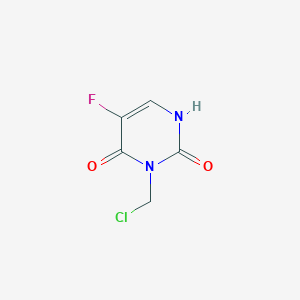
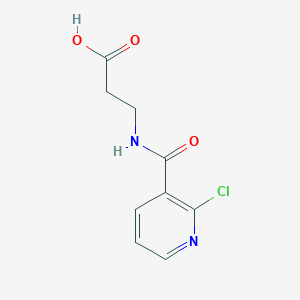
![1,2,3,4,5-Pentafluoro-6-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14447502.png)
